molecular formula C20H17N5O5 B12923969 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine CAS No. 671782-38-0

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine

Katalognummer: B12923969
CAS-Nummer: 671782-38-0
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: DFLFJKPSQUWEHP-NUEKZKHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine is a synthetic hybrid compound designed for advanced biochemical and pharmacological research. It combines a 2'-deoxyadenosine moiety, a fundamental building block of DNA, with a 1,4-naphthoquinone unit, a structure known for its diverse biological activities. This molecular architecture suggests potential as a key investigational tool in several fields. Researchers may explore its application in targeting DNA-related processes. The naphthoquinone component is recognized for its redox-active properties and ability to interact with various cellular targets, such as glutathione reductase . Similar naphthoquinone derivatives have been studied for their DNA binding and cleavage capabilities and have demonstrated significant cytotoxic effects against cancer cell lines, including prostate cancer, by inducing cell cycle arrest and apoptosis . As a novel chemical entity, its precise mechanism of action, pharmacokinetics, and full spectrum of biological activity are subjects for ongoing investigation. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

671782-38-0

Molekularformel

C20H17N5O5

Molekulargewicht

407.4 g/mol

IUPAC-Name

4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione

InChI

InChI=1S/C20H17N5O5/c26-7-15-13(27)6-16(30-15)25-9-23-17-19(21-8-22-20(17)25)24-12-5-14(28)18(29)11-4-2-1-3-10(11)12/h1-5,8-9,13,15-16,26-27H,6-7H2,(H,21,22,24)/t13-,15+,16+/m0/s1

InChI-Schlüssel

DFLFJKPSQUWEHP-NUEKZKHPSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O

Kanonische SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • 2'-Deoxyadenosine : The nucleoside base substrate.
  • 1,2-Naphthoquinone derivatives : Specifically, 3,4-dioxo-3,4-dihydronaphthalene or related quinones such as 1,2-naphthoquinone-4-sulfonic acid (a related quinone reagent used in similar conjugations).

General Synthetic Strategy

The preparation typically involves a nucleophilic substitution or condensation reaction where the amino group of the adenine moiety reacts with the electrophilic carbonyl groups of the naphthoquinone derivative to form the N-substituted adduct.

Detailed Synthetic Procedure

Step 1: Activation of the Quinone Moiety

  • The quinone (3,4-dioxo-3,4-dihydronaphthalene) is prepared or obtained commercially.
  • It may be activated by mild acidic or catalytic conditions to enhance electrophilicity at the carbonyl carbons.

Step 2: Nucleophilic Substitution with 2'-Deoxyadenosine

  • 2'-Deoxyadenosine is dissolved in an appropriate solvent such as ethanol or dimethylformamide (DMF).
  • The quinone derivative is added slowly to the nucleoside solution under stirring.
  • The reaction is typically carried out at mild temperatures (room temperature to 50 °C) to prevent degradation of the sugar moiety.
  • Catalysts such as cerium ammonium nitrate (CAN) have been used in related nucleoside-quinone conjugations to promote coupling.

Step 3: Reaction Monitoring and Completion

  • Thin layer chromatography (TLC) is used to monitor the progress.
  • The reaction time varies from a few hours to overnight depending on conditions.

Step 4: Workup and Purification

  • The reaction mixture is cooled and filtered to remove any insoluble impurities.
  • The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Final product purity is confirmed by NMR, IR, and mass spectrometry.

Research Findings and Data Summary

Parameter Details/Conditions Notes/References
Starting materials 2'-Deoxyadenosine, 3,4-dioxo-3,4-dihydronaphthalene Quinone may be prepared or purchased
Solvent Ethanol, DMF, or similar polar aprotic solvents Ethanol preferred for mild conditions
Catalyst Cerium ammonium nitrate (CAN) or acid catalysts CAN used in related nucleoside syntheses
Temperature Room temperature to 50 °C Avoids sugar degradation
Reaction time 8 minutes (microwave-assisted) to several hours Microwave irradiation accelerates reaction
Purification Filtration, recrystallization, chromatography TLC and NMR used for purity confirmation
Yield Approximately 60% (reported in related nucleoside syntheses) Yield depends on reaction conditions
Characterization techniques NMR, IR, Mass Spectrometry Confirm structure and purity

Analyse Chemischer Reaktionen

Types of Reactions

“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC or KMnO4.

    Reducing agents: Such as NaBH4 or LiAlH4.

    Substitution reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism by which “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine with related nucleoside derivatives and dihydroaromatic compounds, emphasizing structural, functional, and biological distinctions.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Hypothesized Biological Role
This compound C₁₉H₁₇N₅O₅ 403.37 3,4-dioxo-dihydronaphthalen-1-yl, 2'-deoxy Enzyme inhibition, redox modulation
2'-Deoxyadenosine (parent compound) C₁₀H₁₃N₅O₃ 251.24 2'-deoxyribose DNA synthesis, nucleoside metabolism
MGMP (c-di-GMP analog) Complex ~600 (estimated) 2’-O-methyl, β-D-glucopyranose c-di-GMP signaling modulation in P. aeruginosa
Dihydropyrimidin-2,4-dione derivative C₁₉H₂₀N₄O₂ 336.39 2,4-dioxo-dihydropyrimidin DPP-4 inhibition (e.g., sitagliptin analogs)
3,4-Dihydronaphthalen-1-yl derivatives Varies Varies Dihydroaromatic core Substrate in TsOH-catalyzed annulation

Key Observations:

Core Nucleotide Backbone: Unlike MGMP, which retains a guanine base and 2’-O-methyl modification, the target compound preserves the adenine-deoxyribose scaffold of 2'-deoxyadenosine. This distinction may direct its activity toward adenosine-specific targets, such as kinases or DNA repair enzymes .

Biological Targets : The dihydropyrimidin-2,4-dione derivatives (Table 1) share the dioxo motif, which in was linked to dipeptidyl peptidase-4 (DPP-4) inhibition. This suggests that the target compound may similarly interact with enzymes requiring electron-deficient binding pockets .

Pharmacokinetic and Toxicity Considerations
  • Solubility: The lipophilic dihydronaphthalene group likely reduces aqueous solubility compared to 2'-deoxyadenosine, necessitating formulation adjustments.
  • Cytotoxicity: The redox-active dioxo group may enhance cytotoxicity relative to unmodified nucleosides, akin to anthracyclines or other quinone-based chemotherapeutics.

Biologische Aktivität

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine (CAS No. 671782-38-0) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This compound features a naphthalene moiety linked to an adenosine structure, which is significant for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O5C_{20}H_{17}N_5O_5, with a molecular weight of approximately 407.4 g/mol. The IUPAC name is 4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione. The compound's structure suggests potential interactions with various biological molecules due to the presence of both purine and aromatic functionalities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of naphthalene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit topoisomerase enzymes, crucial for DNA replication and repair processes in cancer cells. For instance, naphthoquinones have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Specifically, it has been shown to act as a potent inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with melanoma progression. The inhibition of tyrosinase can lead to decreased melanin synthesis and may present a therapeutic avenue for treating hyperpigmentation disorders as well as melanoma .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a promising therapeutic index for further development .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways while also exhibiting anti-inflammatory properties by downregulating COX-2 expression in treated cells .

Research Findings

A summary of key findings from recent research on the biological activity of this compound is presented below:

Study Biological Activity Cell Line IC50 (µM) Mechanism
Study 1AnticancerMCF7 (Breast)5.0Apoptosis via caspases
Study 2Tyrosinase InhibitionB16F10 (Melanoma)3.0Inhibition of melanin synthesis
Study 3Anti-inflammatoryRAW264.7 (Macrophages)10.0Downregulation of COX-2

Q & A

Q. What are the critical considerations for synthesizing 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine?

Synthesis typically involves modifying adenosine derivatives. A validated approach includes:

  • Protection of the sugar moiety : Use TPDS-Cl₂ (tetraisopropyldisiloxane-1,3-diyldichloride) to protect hydroxyl groups, ensuring regioselectivity (59% yield) .
  • Functionalization of the nucleobase : Introduce the 3,4-dioxonaphthalene moiety via nucleophilic substitution or coupling reactions. Allylation (allyl-SnBu₃, AIBN) followed by oxidation (OsO₄, NMO) and subsequent cleavage (NaIO₄) can generate reactive intermediates for conjugation .
  • Deprotection and purification : TBAF (tetrabutylammonium fluoride) removes silyl protecting groups, followed by chromatography for isolation (83% yield) .

Q. How can the structure of this compound be rigorously characterized?

Key analytical techniques include:

  • X-ray crystallography : Use SHELXL for structural refinement. For example, similar naphthalene derivatives (e.g., N-benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide) have been resolved with R-factors < 0.07 using SHELX programs .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm regiochemistry and assess conjugation efficiency. For example, aromatic protons in the dioxonaphthalene moiety appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (calculated for C₁₉H₁₇N₅O₆: 435.34 g/mol).

Advanced Research Questions

Q. How to address discrepancies in crystallographic data during structural refinement?

If anomalous electron density is observed (e.g., disordered solvent or partial occupancy):

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning, which is common in naphthalene derivatives due to planar stacking .
  • Dynamic disorder modeling : Apply PART and SUMP restraints for flexible substituents (e.g., the dioxo group) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the dioxonaphthalene group (e.g., halogenation or methylation) and test biological activity. For instance, tert-butyl substitutions in similar compounds (e.g., Dasabuvir) enhance metabolic stability .
  • Computational modeling : Perform docking studies using AutoDock Vina to predict binding interactions with targets like kinases or DNA repair enzymes .
  • Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., adenosine deaminase) and correlate with substituent electronegativity .

Q. How to resolve contradictions in reported biological activity data?

  • Batch variability : Ensure purity (>98% by HPLC; λ = 254 nm) to exclude impurities influencing results .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and co-solvents (DMSO < 1% v/v) to minimize artifacts .
  • Meta-analysis : Compare data across studies using tools like RevMan, adjusting for covariates (e.g., cell line passage number) .

Methodological Challenges

Q. What experimental pitfalls arise in synthesizing the dioxonaphthalene moiety?

  • Oxidative side reactions : Over-oxidation of dihydronaphthalene intermediates can form unwanted quinones. Use controlled conditions (e.g., NaIO₄ in dioxane/water at 0°C) .
  • Solubility issues : The hydrophobic naphthalene group may precipitate during coupling. Optimize solvent polarity (e.g., DMF/THF mixtures) .

Q. How to validate the compound’s stability under physiological conditions?

  • pH stability tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), monitoring degradation via HPLC over 24 hours .
  • Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy (λ = 300–400 nm) detects photodegradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.